1,2-Dichloro-5-fluoro-3-(trifluoromethylthio)benzene
Overview
Description
1,2-Dichloro-5-fluoro-3-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C7H2Cl2F4S and a molecular weight of 265.05 g/mol . This compound is characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups attached to a benzene ring, making it a highly fluorinated aromatic compound. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,2-Dichloro-5-fluoro-3-(trifluoromethylthio)benzene involves multiple steps, typically starting with the chlorination and fluorination of a benzene derivative. The trifluoromethylthio group is introduced through a nucleophilic substitution reaction. Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity .
Chemical Reactions Analysis
1,2-Dichloro-5-fluoro-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1,2-Dichloro-5-fluoro-3-(trifluoromethylthio)benzene is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: It is explored for potential pharmaceutical applications due to its fluorinated structure, which can enhance the bioavailability and metabolic stability of drug candidates.
Industry: The compound is used in material science experiments and the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 1,2-Dichloro-5-fluoro-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through its trifluoromethylthio group. This group can participate in radical trifluoromethylation reactions, which are important in pharmaceuticals and agrochemicals. The compound’s effects are mediated through its ability to form stable intermediates and products in these reactions .
Comparison with Similar Compounds
1,2-Dichloro-5-fluoro-3-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1,3-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene: This compound has a similar structure but differs in the position of the chlorine and fluorine atoms.
1,2-Dichloro-3-fluoro-5-(trifluoromethylthio)benzene: Another closely related compound with slight variations in the substitution pattern on the benzene ring
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical properties.
Properties
IUPAC Name |
1,2-dichloro-5-fluoro-3-(trifluoromethylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4S/c8-4-1-3(10)2-5(6(4)9)14-7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCJTHWSDRRFLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1SC(F)(F)F)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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